N-benzyl-9H-carbazol-3-amine
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Overview
Description
N-benzyl-9H-carbazol-3-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Preparation Methods
The synthesis of N-benzyl-9H-carbazol-3-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the N-alkylation of carbazole with benzyl halides under basic conditions . The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-benzyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Scientific Research Applications
N-benzyl-9H-carbazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-9H-carbazol-3-amine involves its ability to interact with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets . In optoelectronic applications, its good hole-transport ability is crucial for its performance in devices like OLEDs .
Comparison with Similar Compounds
N-benzyl-9H-carbazol-3-amine can be compared with other carbazole derivatives such as:
9-ethylcarbazol-3-amine: Similar in structure but with an ethyl group instead of a benzyl group, affecting its solubility and reactivity.
N-benzyl-4-(9H-carbazol-9-yl)aniline: Another derivative with different substitution patterns, leading to variations in its electronic properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
CAS No. |
101868-79-5 |
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Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-benzyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C19H16N2/c1-2-6-14(7-3-1)13-20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-19/h1-12,20-21H,13H2 |
InChI Key |
LFIMITGQRZRBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
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